molecular formula C14H24Cl2N4Pd B13105786 Palladium, bis(1-butyl-1H-imidazole)dichloro-

Palladium, bis(1-butyl-1H-imidazole)dichloro-

Cat. No.: B13105786
M. Wt: 425.7 g/mol
InChI Key: BSFSLCYJLMFYRG-UHFFFAOYSA-L
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Description

Palladium, bis(1-butyl-1H-imidazole)dichloro-: is a coordination compound with the chemical formula C14H24Cl2N4Pd . This compound is known for its application as a palladium catalyst in various organic synthesis reactions. It is a solid powder that is soluble in organic solvents like chloroform and ethanol but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Palladium, bis(1-butyl-1H-imidazole)dichloro- typically involves the coordination reaction between palladium chloride (PdCl2) and 1-butyl-1H-imidazole in an organic solvent. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining strict control over the reaction conditions. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Palladium, bis(1-butyl-1H-imidazole)dichloro- undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the product would be a new palladium complex with different ligands .

Scientific Research Applications

Chemistry: Palladium, bis(1-butyl-1H-imidazole)dichloro- is widely used as a catalyst in organic synthesis reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential in drug development and as a catalyst in the synthesis of biologically active compounds .

Industry: In the industrial sector, it is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its catalytic properties make it valuable for large-scale chemical manufacturing processes .

Mechanism of Action

The mechanism by which Palladium, bis(1-butyl-1H-imidazole)dichloro- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

  • Palladium, bis(1-methyl-1H-imidazole)dichloro-
  • Palladium, bis(1-ethyl-1H-imidazole)dichloro-
  • Palladium, bis(1-propyl-1H-imidazole)dichloro-

Uniqueness: Palladium, bis(1-butyl-1H-imidazole)dichloro- is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic reactions. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, potentially leading to variations in catalytic performance .

Properties

Molecular Formula

C14H24Cl2N4Pd

Molecular Weight

425.7 g/mol

IUPAC Name

1-butylimidazole;dichloropalladium

InChI

InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

BSFSLCYJLMFYRG-UHFFFAOYSA-L

Canonical SMILES

CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl

Origin of Product

United States

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